2,5-Pyridinedicarboxylic Acid-13C7

説明

2,5-Pyridinedicarboxylic Acid-13C7, also known as Isocinchomeronic acid, is a dicarboxylic derivative of pyridine . It is an organic compound and is considered a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is also used in the synthesis of diorganotin (IV) 2,5-pyridinedicarboxylates and in the preparation of three-dimensional coordination polymers of lanthanide 2,5-pyridinedicarboxylates by the hydrothermal method .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, it has been used in the enzymatic synthesis of lignin derivable pyridine-based polyesters for the substitution of petroleum-derived plastics . Another study reported the use of this compound in the construction of a 2D Cu(II) coordination polymer .

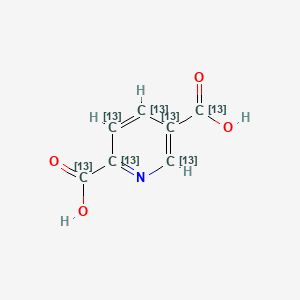

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques. The FTIR and FT-Raman spectra of 2,5-pyridine-dicarboxylic acid (PDA) have been recorded in the range 4000-450 cm⁻¹ and 4000-50 cm⁻¹, respectively .

Chemical Reactions Analysis

The biodegradation of this compound has been studied. A strain named YJ-5, which could utilize 2,5-PDA as the sole carbon source for growth, was isolated from pesticide-contaminated soil. This strain was identified as Agrobacterium sp. and it was found that 2,5-PDA was completely degraded within 7 days .

科学的研究の応用

Photodegradation Studies

2,5-Pyridinedicarboxylic acid, a form of pyridinedicarboxylic acid (PDCA), has been researched for its photodegradation properties. Studies show that certain PDCA isomers, when exposed to light, degrade in sunlight, making them of interest in understanding environmental degradation processes (Amador & Taylor, 1990).

Spectroscopy Analysis

The compound's 13C NMR, UV, and IR absorption spectra have been extensively analyzed, providing insight into its electronic properties and the influence of substituents on chemical shifts and spectral bands (Wasylina et al., 1999).

Supramolecular Chemistry

Research involving 2,5-Pyridinedicarboxylic acid with diorganotin(IV) oxides revealed intricate supramolecular structures, offering insights into the influence of solvent molecules on supramolecular arrangements, which is crucial in materials science (García-Zarracino & Höpfl, 2005).

Coordination Polymers

The acid's role in forming coordination polymers has been a subject of study, demonstrating its utility in constructing intricate and potentially useful molecular structures. For example, its interaction with indium(III) leads to a stable coordination polymer with promising photoluminescence properties (Yang et al., 2007).

Biodegradation Studies

Recent research focused on the biodegradation of 2,5-Pyridinedicarboxylic acid, highlighting its presence in industrial wastewater and the potential for microbial degradation, which is vital for environmental remediation (Jiang et al., 2023).

Thorium Coordination

Studies on thorium(IV) coordination polymers using 2,5-Pyridinedicarboxylic acid have shed light on the structural impact of different carboxylate groups on aromatic rings, important in the field of inorganic chemistry (Frisch & Cahill, 2008).

作用機序

Target of Action

The primary target of 2,5-Pyridinedicarboxylic Acid-13C7, also known as 2,5-Pyridinedicarbonyl Acid-13C7, is the bacterium Agrobacterium sp. strain YJ-5 . This bacterium can utilize this compound as the sole carbon source for growth .

Mode of Action

The compound interacts with its target by serving as a carbon source. The bacterium Agrobacterium sp. strain YJ-5 is capable of degrading this compound completely within 7 days . The degradation process involves the conversion of this compound into 6-hydroxy-2,5-Pyridinedicarboxylic Acid when the electron acceptor 2,6-dichlorophenolindophenol (DCIP) is employed .

Biochemical Pathways

The biochemical pathway involved in the degradation of this compound by Agrobacterium spIt is known that the process results in the formation of a new intermediate, 6-hydroxy-2,5-pyridinedicarboxylic acid .

Pharmacokinetics

Result of Action

The result of the action of this compound is the biodegradation of the compound, leading to the formation of 6-hydroxy-2,5-Pyridinedicarboxylic Acid . This suggests that the compound could potentially be used in bioremediation strategies to clean up environments contaminated with this compound.

Action Environment

The action of this compound is influenced by environmental factors such as temperature, pH, and substrate concentration. The optimal growth conditions for Agrobacterium sp. strain YJ-5, the bacterium that degrades this compound, are a temperature of 30°C, a pH of 7.0, and a substrate concentration of 0.6 mmol −1 .

Safety and Hazards

2,5-Pyridinedicarboxylic Acid-13C7 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

将来の方向性

生化学分析

Biochemical Properties

2,5-Pyridinedicarboxylic Acid-13C7 can be utilized as the sole carbon source for growth by certain bacteria, such as Agrobacterium sp. strain YJ-5 . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions . The compound is completely degraded within 7 days under optimal growth conditions .

Cellular Effects

This compound has been found to have a significant impact on various types of cells and cellular processes . It effectively blocks the D-DT induced activation of CD74 and demonstrates an impressive 79-fold selectivity for D-DT .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It effectively blocks the D-DT induced activation of CD74 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It is completely degraded within 7 days

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and could also have effects on metabolic flux or metabolite levels .

特性

IUPAC Name |

(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPMIMZXDYBCDF-BNUYUSEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=N[13CH]=[13C]1[13C](=O)O)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662181 | |

| Record name | (~13~C_5_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.068 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189695-39-3 | |

| Record name | (~13~C_5_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Chloromethyl]benzyl Methanethiosulfonate](/img/structure/B561775.png)

![1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561778.png)